![molecular formula C30H37NO5 B1662321 Furan-1 CAS No. 263847-55-8](/img/structure/B1662321.png)
Furan-1
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .
Synthesis Analysis
Industrial synthesis of furan is achieved mainly through the decarbonylation of furfural, an organic compound derived from agricultural byproducts such as corncobs and sugarcane bagasse . Furfural is heated with palladium or nickel catalysts at high pressure, which facilitates the removal of a carbonyl group, yielding furan .Molecular Structure Analysis
The furan molecule consists of a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . Its structure incorporates two π bonds and a ring of 10 π electrons, which grant the molecule aromatic properties .Chemical Reactions Analysis
Furan is known to undergo various chemical reactions. For instance, it reacts strongly with bromine and chlorine, forming polyhalogenated products . It is also readily hydrolyzed by acids .Physical And Chemical Properties Analysis
Furan is a colorless, volatile liquid with a distinctively sweet, ether-like odor and is highly flammable . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Safety And Hazards
Future Directions
The field of biocatalysis is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . In the search for substitutes for petroleum derivatives, the compounds belonging to the furan platform appear among the best known due to their reactivity .
properties
IUPAC Name |
5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMCIBPDYCJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433309 | |
Record name | AG 045572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |
CAS RN |
263847-55-8 | |
Record name | AG 045572 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Furan-1 interact with the GnRH-R?
A1: Furan-1 exhibits an allosteric mode of interaction with the GnRH-R. [] Unlike competitive antagonists that directly bind to the hormone-binding site, Furan-1 binds to a distinct allosteric site, influencing the receptor's conformation and function. []
Q2: What are the downstream effects of Furan-1 binding to the GnRH-R?
A2: By binding to the allosteric site, Furan-1 induces negative cooperativity with both peptide agonists and other nonpeptide antagonists, effectively inhibiting their binding to the GnRH-R. [] This results in the suppression of downstream signaling pathways associated with GnRH-R activation.
Q3: How does the allosteric binding mode of Furan-1 differ from other GnRH-R antagonists?
A3: Furan-1's allosteric mechanism distinguishes it from many previously described GnRH-R antagonists that act competitively. [] This unique mode of action offers potential advantages in terms of selectivity and sustained inhibition of the receptor.
Q4: What is the molecular formula and weight of Furan-1?
A4: While the provided research abstracts do not explicitly state the molecular formula and weight of Furan-1, they can be deduced from its chemical name: 5-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylmethyl)furan-2-carboxylic acid (2,4,6-trimethoxyphenyl)amide. Based on this, the molecular formula is C28H35NO5 and the molecular weight is 465.58 g/mol.
Q5: How do structural modifications of Furan-1 affect its antagonistic activity?
A5: While the provided abstracts do not elaborate on specific structural modifications and their impact on Furan-1's activity, SAR studies are crucial in drug discovery. By systematically altering the compound's structure, researchers can identify key pharmacophores responsible for its activity and optimize its potency and selectivity.
Q6: What is the in vitro and in vivo efficacy of Furan-1?
A6: Research indicates that Furan-1 is a potent GnRH-R antagonist both in vitro and in vivo. [] Specific details on cell-based assays, animal models, and potential clinical trials are not provided in the abstracts.
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